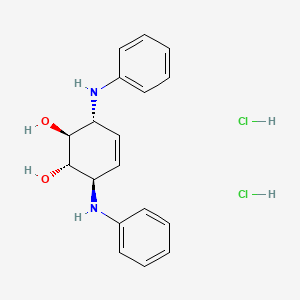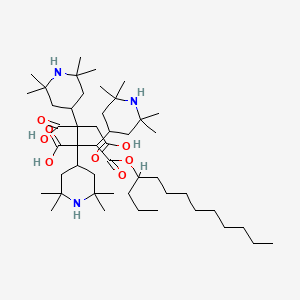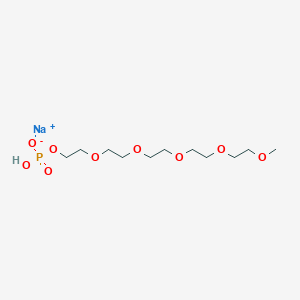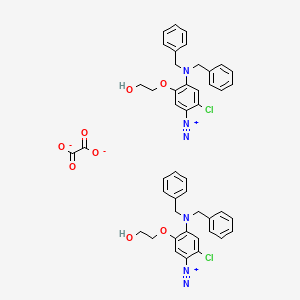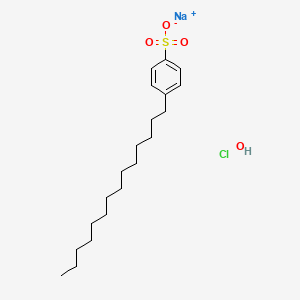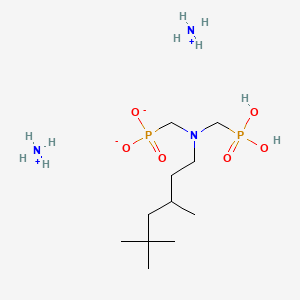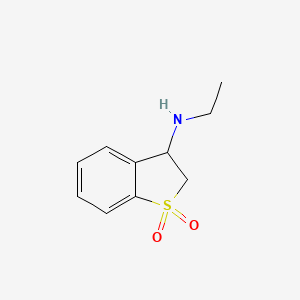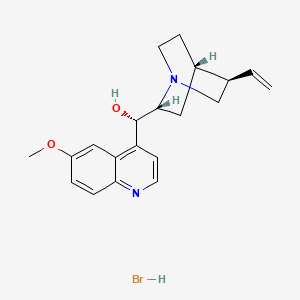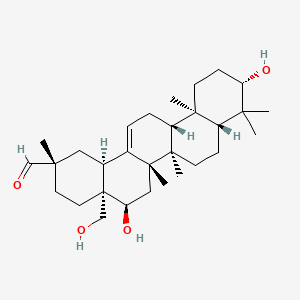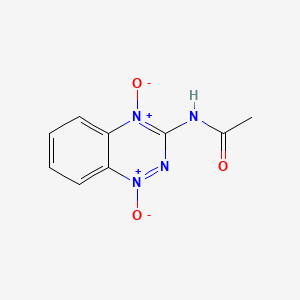
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexahydro-2,4,6-trioxo-5-pyrimidinyl group linked to a methoxybenzenesulphonamide via an azo bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide typically involves the following steps:
Formation of the Azo Bond: The azo bond is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage.
Incorporation of the Hexahydro-2,4,6-trioxo-5-pyrimidinyl Group:
Methoxylation and Sulphonation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pressure conditions, the use of catalysts, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
- 3-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
Uniqueness
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93981-74-9 |
|---|---|
Fórmula molecular |
C11H11N5O6S |
Peso molecular |
341.30 g/mol |
Nombre IUPAC |
3-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11N5O6S/c1-22-7-4-5(23(12,20)21)2-3-6(7)15-16-8-9(17)13-11(19)14-10(8)18/h2-4,8H,1H3,(H2,12,20,21)(H2,13,14,17,18,19) |
Clave InChI |
ZRCWVQUZZWYZNH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)N)N=NC2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


